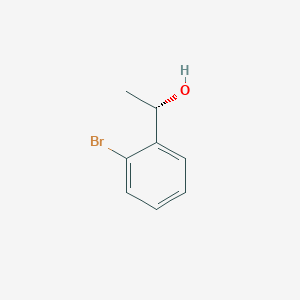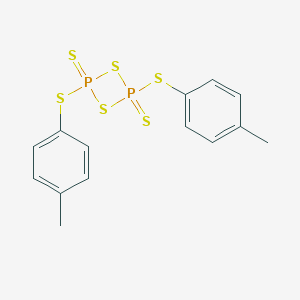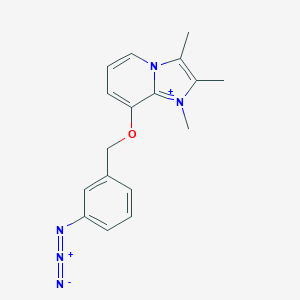
(+)-Di-tert-butyl L-tartrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl esters and ethers of tartaric acid involves the reaction of di-acyl protected tartaric acid with isobutene and selective cleavage via transesterification of the protective groups. Another approach for ethers includes the reaction of dibenzyl tartrate with isobutene followed by hydrogenolysis of the benzyl groups. These methods highlight the versatility and accessibility of modifying tartaric acid for various chemical syntheses (Uray & Lindner, 1988).
Applications De Recherche Scientifique
Nutrition sportive et amélioration des performances
La L-carnitine, qui peut être complétée sous forme de L-carnitine L-tartrate, est utilisée par les athlètes actifs à titre récréatif, de compétition et hautement entraînés . Il a été démontré qu’il avait un effet sur le métabolisme et les modifications métaboliques . Une supplémentation prolongée en L-carnitine, en particulier en association avec des glucides, peut augmenter la teneur totale en carnitine des muscles, ce qui pourrait potentiellement améliorer les performances sportives .
Vieillissement et fonction cognitive
Il a été démontré que la supplémentation en L-carnitine augmentait considérablement la masse musculaire, améliorait la tolérance à l’effort physique et la fonction cognitive chez les centenaires . Cela suggère que le L-carnitine L-tartrate pourrait potentiellement être utilisé pour améliorer la fonction physique et cognitive chez les personnes âgées .
Régulation du système immunitaire
Le L-carnitine tartrate a des effets immunomodulateurs qui pourraient influencer la prise en charge des maladies infectieuses, y compris la COVID-19 . Il joue un rôle crucial dans le fonctionnement du système immunitaire en atténuant l’inflammation et en augmentant le statut antioxydant .
Métabolisme énergétique
La principale fonction de la L-carnitine est le transport des acides gras à longue chaîne dans la matrice mitochondriale pour leur conversion en énergie, par le biais du processus de β-oxydation . Cela suggère que le L-carnitine L-tartrate pourrait potentiellement être utilisé pour améliorer le métabolisme énergétique .
Effets antioxydants et anti-inflammatoires
La L-carnitine agit comme un composé antioxydant et anti-inflammatoire<a aria-label="1: " data-citationid="d13c5d14-b2ff-d707-86c1-0fe9e7006f73-30" h="ID=SERP,5015.1" href="https://jissn.biomedcentral.com/articles/10.1186/s12970-020-00377-2" target="_blank
Safety and Hazards
Based on the Safety Data Sheet, “(+)-Di-tert-butyl L-tartrate” should not be used for food, drug, pesticide, or biocidal product use . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention . If ingested, clean the mouth with water and drink plenty of water afterwards . It is classified as a non-combustible solid .
Propriétés
IUPAC Name |
ditert-butyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWOKJQQGHCDBL-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433161 | |
| Record name | (+)-Di-tert-butyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117384-45-9 | |
| Record name | (+)-Di-tert-butyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the inclusion complexes of (+)-Di-tert-butyl L-tartrate and α-cyclodextrin?
A1: this compound is a chiral molecule often used as a building block in organic synthesis. α-Cyclodextrin, a cyclic oligosaccharide, can encapsulate guest molecules within its hydrophobic cavity, forming inclusion complexes. Studying these complexes provides insights into molecular recognition processes and can lead to novel applications in drug delivery, separation sciences, and catalysis. The formation of 1:1 and 1:2 inclusion complexes between this compound and α-cyclodextrin, as investigated in the paper [], demonstrates the potential for modifying the physicochemical properties of the guest molecule through encapsulation. This modification can influence solubility, stability, and bioavailability, which are crucial factors for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)


![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)

![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
